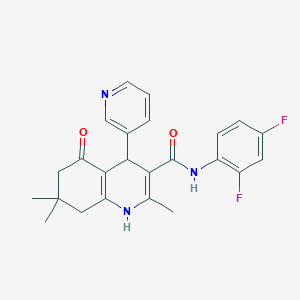
N-(2,4-difluorophenyl)-2,7,7-trimethyl-5-oxo-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-difluorophenyl)-2,7,7-trimethyl-5-oxo-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, commonly known as DPA-714, is a novel and potent ligand for the translocator protein (TSPO). TSPO is a mitochondrial protein that is involved in various physiological and pathological processes, including inflammation, oxidative stress, and cell death. DPA-714 has been extensively studied for its potential applications in imaging and therapy of various diseases, including cancer, neurodegenerative disorders, and inflammation.
Mecanismo De Acción
DPA-714 binds to N-(2,4-difluorophenyl)-2,7,7-trimethyl-5-oxo-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide with high affinity and specificity, leading to the modulation of various signaling pathways involved in inflammation, oxidative stress, and cell death. The exact mechanism of action of DPA-714 is still under investigation, but it is believed to involve the regulation of mitochondrial function, intracellular calcium signaling, and immune response.
Biochemical and physiological effects:
DPA-714 has been shown to have various biochemical and physiological effects, including the modulation of immune response, the reduction of oxidative stress, and the regulation of mitochondrial function. DPA-714 has also been shown to have anti-inflammatory and anti-tumor effects in various preclinical models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DPA-714 has several advantages for lab experiments, including its high affinity and specificity for N-(2,4-difluorophenyl)-2,7,7-trimethyl-5-oxo-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, its availability in various forms, and its compatibility with various labeling and conjugation methods. However, DPA-714 also has some limitations, including its potential toxicity, its limited stability in vivo, and its potential interference with other signaling pathways.
Direcciones Futuras
There are several future directions for the research on DPA-714, including the development of new imaging and therapeutic applications, the investigation of its mechanism of action, and the exploration of its potential applications in various diseases. Some of the specific future directions include:
1. Development of new PET tracers based on DPA-714 for in vivo imaging of N-(2,4-difluorophenyl)-2,7,7-trimethyl-5-oxo-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide expression in various tissues.
2. Investigation of the potential applications of DPA-714 in the therapy of various diseases, including cancer, neurodegenerative disorders, and inflammation.
3. Exploration of the potential synergy between DPA-714 and other drugs or therapies in the treatment of various diseases.
4. Investigation of the potential side effects and toxicity of DPA-714 in vivo.
5. Development of new methods for the synthesis, labeling, and conjugation of DPA-714 for various applications.
In conclusion, DPA-714 is a novel and potent ligand for N-(2,4-difluorophenyl)-2,7,7-trimethyl-5-oxo-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide that has potential applications in imaging and therapy of various diseases. Further research is needed to fully understand its mechanism of action, potential side effects, and optimal applications in various diseases.
Métodos De Síntesis
DPA-714 can be synthesized using various methods, including the condensation of 2,4-difluorobenzoyl chloride with 3-pyridinecarboxylic acid, followed by the reaction with 2,7,7-trimethyl-5-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxamide in the presence of a base. The resulting product is then purified using column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
DPA-714 has been extensively studied for its applications in imaging and therapy of various diseases. In imaging, DPA-714 can be labeled with various isotopes, such as ^11C, ^18F, and ^123I, and used as a positron emission tomography (PET) tracer for in vivo imaging of N-(2,4-difluorophenyl)-2,7,7-trimethyl-5-oxo-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide expression in various tissues. In therapy, DPA-714 can be conjugated with various drugs, such as chemotherapeutic agents or radionuclides, and used for targeted therapy of various diseases.
Propiedades
Nombre del producto |
N-(2,4-difluorophenyl)-2,7,7-trimethyl-5-oxo-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide |
|---|---|
Fórmula molecular |
C24H23F2N3O2 |
Peso molecular |
423.5 g/mol |
Nombre IUPAC |
N-(2,4-difluorophenyl)-2,7,7-trimethyl-5-oxo-4-pyridin-3-yl-1,4,6,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C24H23F2N3O2/c1-13-20(23(31)29-17-7-6-15(25)9-16(17)26)21(14-5-4-8-27-12-14)22-18(28-13)10-24(2,3)11-19(22)30/h4-9,12,21,28H,10-11H2,1-3H3,(H,29,31) |
Clave InChI |
ICDQVGJOUYGNEB-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CN=CC=C3)C(=O)NC4=C(C=C(C=C4)F)F |
SMILES canónico |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CN=CC=C3)C(=O)NC4=C(C=C(C=C4)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-{[2-(2-chloro-10H-phenothiazin-10-yl)-2-oxoethyl]sulfanyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B303727.png)
![2-{[2-(2-chloro-10H-phenothiazin-10-yl)-2-oxoethyl]sulfanyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B303728.png)
![2-[(2-chloro-10H-phenothiazin-10-yl)carbonyl]-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-3-ylamine](/img/structure/B303730.png)
![2-[(2-chloro-10H-phenothiazin-10-yl)carbonyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-3-ylamine](/img/structure/B303731.png)
![2-[(2-chloro-10H-phenothiazin-10-yl)carbonyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine](/img/structure/B303732.png)


